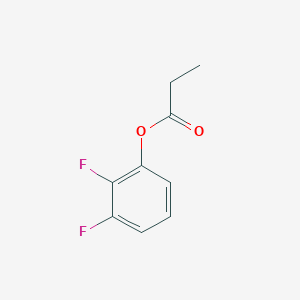

2,3-Difluorophenyl propionate

Description

2,3-Difluorophenyl propionate is a fluorinated aromatic ester characterized by a propionate group attached to a 2,3-difluorophenyl ring. Fluorine substitution significantly influences molecular properties, including electronic effects, lipophilicity, and intermolecular interactions, making such compounds valuable in pharmaceuticals and materials science . For instance, fluorinated benzamides like N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) exhibit high synthetic yields (88%) and well-defined crystal structures stabilized by hydrogen bonding and C–F···π interactions .

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

(2,3-difluorophenyl) propanoate |

InChI |

InChI=1S/C9H8F2O2/c1-2-8(12)13-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3 |

InChI Key |

LJSLMKDRUFGKAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield propionic acid and 2,3-difluorophenol.

Acid-Catalyzed Hydrolysis

-

Conditions : Reflux with aqueous HCl or H₂SO₄.

-

Products : 2,3-Difluorophenol and propionic acid.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol.

-

Products : Sodium propionate and 2,3-difluorophenol.

-

Relevance : Used industrially to generate intermediates for pharmaceuticals .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles, enabling functional group interconversion.

| Reaction Type | Conditions | Products |

|---|---|---|

| Transesterification | Alcohol + acid catalyst | New ester + 2,3-difluorophenol |

| Aminolysis | Primary/secondary amines | Amide + 2,3-difluorophenol |

Example: Reaction with ethanol in H₂SO₄ produces ethyl propionate and 2,3-difluorophenol.

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring undergoes EAS, though fluorine’s electron-withdrawing nature deactivates the ring.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro derivatives at meta/para positions relative to fluorine .

Halogenation

Reduction Reactions

Catalytic hydrogenation reduces the ester to a primary alcohol.

Intermediate for Agrochemicals

2,3-Difluorophenyl propionate derivatives are precursors to fungicides (e.g., propiconazole) via triazole coupling .

Pharmaceutical Building Block

Used in synthesizing FFA3 receptor agonists (e.g., compound 57 in ), which modulate metabolic and pain pathways.

Key Data Tables

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Synthesis : Fo23 is synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, achieving 88% yield .

- Crystal Structure : The molecule features coplanar aromatic rings (interplanar angle: 0.5°) and a twisted amide group (23° from aromatic planes). Stabilizing interactions include 1D amide···amide hydrogen bonds (N1–H1···O1 = 3.054 Å) and C–H···F/O contacts .

- Uniqueness: Fo23 is the first reported trifluorinated benzamide (C₁₃H₈F₃NO), contrasting with 30 difluorinated (C₁₃H₉F₂NO) and 29 tetrafluorinated (C₁₃H₇F₄NO) analogs in the Cambridge Structural Database (CSD) .

Difluorinated and Tetrafluorinated Analogues

- Structural Trends: Difluorinated benzamides dominate CSD entries (30 structures), suggesting greater synthetic accessibility or stability.

- Hydrogen Bonding : Unlike Fo23’s trifluorinated system, difluorinated analogs often lack the third fluorine for additional C–F···F or C–F···π interactions, leading to simpler packing motifs .

Halogenated Propionate Derivatives

Threo-1,2-Diphenyl-2,3-difluoropropionate

- Structure : Features a difluorinated propionate backbone with two phenyl groups. Inversion dimers linked by O–H···O hydrogen bonds dominate its crystal packing, contrasting with fluorinated benzamides that rely on amide-based interactions .

- Synthetic Relevance : This compound highlights the role of fluorine in modulating stereoelectronic effects, which can influence reactivity in chiral synthesis .

3-(3,5-Difluorophenyl)propionic Acid

- Similarity: Shares a difluorinated aromatic ring but replaces the ester group with a carboxylic acid.

Fluorinated Pharmaceuticals

Pyrrolo[1,2-b]pyridazine Carboxamides

- Example : (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (EP 4 374 877 A2).

- Role of Fluorine: The 2,3-difluorophenyl group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs. Such compounds demonstrate fluorine’s utility in optimizing pharmacokinetics .

Data Tables

Table 1: CSD Structural Data for Fluorinated Benzamides

Table 2: Comparison of Fluorinated Propionate Derivatives

Research Findings and Implications

- Synthetic Accessibility : Trifluorinated compounds like Fo23 require precise control over fluorine placement, whereas difluorinated analogs are more straightforward to synthesize .

- Biological Applications : Fluorinated propionates and benzamides are prevalent in drug design due to enhanced binding affinity and metabolic stability. For example, pyrrolo[1,2-b]pyridazine derivatives leverage fluorine to improve therapeutic indices .

- Structural Gaps : The CSD lacks data on mixed-halogen (F/Cl/Br/I) benzamides and some trifluorinated isomers, representing opportunities for future research .

Q & A

Q. What are the common synthetic routes for synthesizing 2,3-difluorophenyl derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 2,3-difluorophenyl derivatives typically involves multi-step protocols. For example, 2,3-difluorobenzaldehyde is a key intermediate used in coupling reactions with pyrrolo-pyridazine scaffolds (e.g., methyl (4aR)-1-[(2,3-difluorophenyl)methyl] derivatives via nucleophilic substitution or amidation . Optimization includes:

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and byproduct formation.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) ensures high purity (>95%) .

- Safety : Use gloveboxes for air-sensitive steps and adhere to protocols for handling fluorinated amines (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride) to avoid toxicity .

Q. Which analytical techniques are most effective for characterizing 2,3-difluorophenyl-containing compounds?

Methodological Answer:

- LCMS/HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) modifiers. For example, SQD-FA05 conditions (1.01 min retention time) resolve polar derivatives, while SMD-TFA05 (1.52 min) separates bulkier analogs .

- Mass spectrometry : Electrospray ionization (ESI) detects [M+H]+ ions (e.g., m/z 597, 921) with ±2 ppm accuracy for structural confirmation .

- NMR : -NMR identifies fluorine substitution patterns, while -NMR confirms regioselectivity in aryl coupling .

Q. What factors influence the stability of 2,3-difluorophenyl derivatives during storage and reactions?

Methodological Answer:

- Thermal stability : Derivatives like O-(2,3-difluorophenyl)-L-serine decompose above 164°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic sensitivity : Propionate esters may hydrolyze under basic conditions (pH >9). Stabilize with buffered solutions (pH 6–7) during biological assays .

- Oxidative protection : Use argon/vacuum environments for reactions involving fluorinated amines to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS/HPLC data when analyzing fluorinated compounds?

Methodological Answer: Contradictions often arise from:

- Column variability : Compare retention times across conditions (e.g., SQD-FA05 vs. SMD-TFA05) to confirm peak identity .

- Ion suppression : Dilute samples or switch to alternative ionization modes (e.g., APCI for non-polar derivatives).

- Degradation artifacts : Run stability-indicating assays (e.g., forced degradation under heat/light) to differentiate impurities from parent compounds .

Q. What strategies are employed to elucidate structure-activity relationships (SAR) of 2,3-difluorophenyl derivatives in biological systems?

Methodological Answer:

- Fluorine scanning : Compare analogs with mono-/di-fluorination (e.g., 2,3-difluorophenyl vs. 3,4-difluorophenyl benzoic acids) to assess electronic effects on target binding .

- Docking studies : Use crystallographic data (e.g., PDB IDs) to model interactions between fluorinated moieties and enzymatic active sites.

- Pharmacophore mapping : Overlay bioactivity data (e.g., IC) with substituent positions to identify critical hydrogen-bonding or hydrophobic motifs .

Q. How do fluorination patterns affect the electronic properties and reactivity of phenyl propionate derivatives?

Methodological Answer:

- Electron-withdrawing effects : 2,3-Difluorination lowers the π-electron density of the aryl ring, enhancing electrophilic substitution reactivity at the para position .

- Steric effects : Ortho-fluorine atoms hinder rotation, stabilizing specific conformers (e.g., in O-(2,3-difluorophenyl)-L-serine, enhancing chiral recognition in catalysis ).

- Polar interactions : Fluorine’s electronegativity increases dipole moments, improving solubility in polar aprotic solvents (e.g., DMSO) for reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.